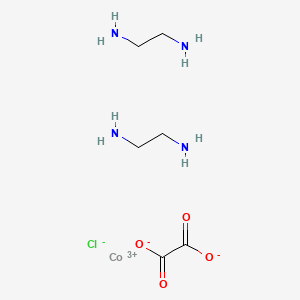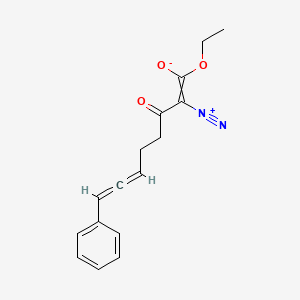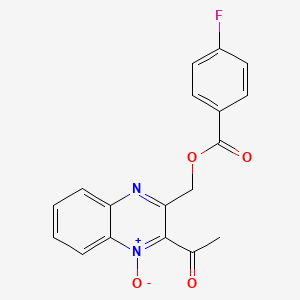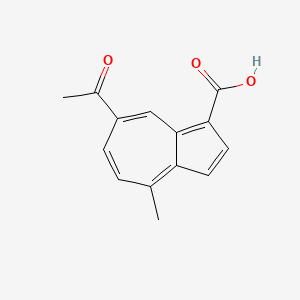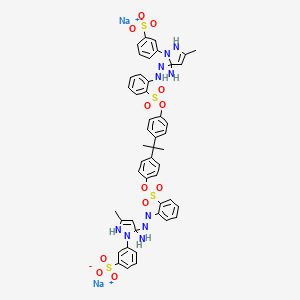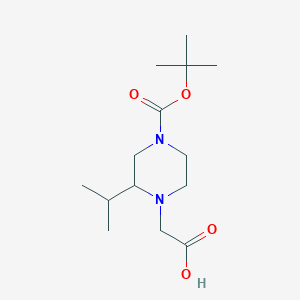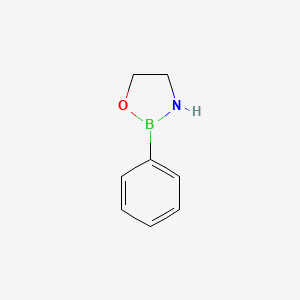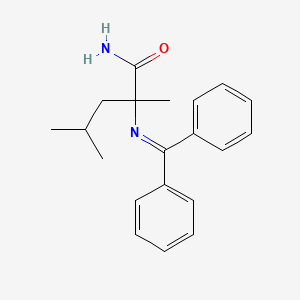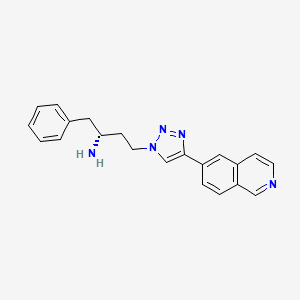![molecular formula C14H10BrCl B14171884 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene CAS No. 921932-10-7](/img/structure/B14171884.png)
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom and a chlorophenyl group attached to a benzene ring through an ethenyl linkage
Méthodes De Préparation
The synthesis of 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromobenzene and 2-chlorostyrene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., palladium-based catalysts).
Industrial Production: On an industrial scale, the production process may involve continuous flow reactors to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding ethyl derivative using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene involves its interaction with molecular targets and pathways:
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by an electrophile.
Molecular Targets: The specific molecular targets depend on the context of its use.
Pathways Involved: The pathways involved in its mechanism of action include those related to its chemical reactivity, such as oxidation and reduction pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene can be compared with other similar compounds:
1-Bromo-2-ethoxybenzene: This compound has an ethoxy group instead of the ethenyl linkage, resulting in different chemical properties and reactivity.
1-Bromo-2-(2-methoxyethoxy)ethane: This compound features a methoxyethoxy group, which influences its solubility and reactivity compared to this compound.
1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene:
Propriétés
Numéro CAS |
921932-10-7 |
|---|---|
Formule moléculaire |
C14H10BrCl |
Poids moléculaire |
293.58 g/mol |
Nom IUPAC |
1-bromo-2-[2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10BrCl/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H |
Clé InChI |
KABOLXQNSVPQGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
